4-Azidobutyric acid

Bioconjugation Click Chemistry Linker Design

4-Azidobutyric acid (CAS 54447-68-6) is a small, heterobifunctional organic building block characterized by a linear four-carbon chain with a terminal carboxylic acid group and a terminal azide group. With a molecular formula of C4H7N3O2 and a molecular weight of 129.12 g/mol , it serves as a foundational linker in chemical biology and materials science.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 54447-68-6
Cat. No. B164783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobutyric acid
CAS54447-68-6
Synonyms4-azidobutanoic acid; γ-azidobutyric acid
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CN=[N+]=[N-]
InChIInChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
InChIKeyWAGMYTXJRVPMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobutyric Acid (CAS 54447-68-6): A C4 Azido Linker for Bioconjugation and Click Chemistry


4-Azidobutyric acid (CAS 54447-68-6) is a small, heterobifunctional organic building block characterized by a linear four-carbon chain with a terminal carboxylic acid group and a terminal azide group . With a molecular formula of C4H7N3O2 and a molecular weight of 129.12 g/mol , it serves as a foundational linker in chemical biology and materials science. Its dual functionality enables orthogonal coupling: the carboxylic acid moiety facilitates amide or ester formation with alcohols and amines, while the azide group is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This combination makes it a crucial reagent for applications ranging from bioconjugation and drug delivery to surface functionalization and polymer synthesis [1].

Critical Linker-Specific Attributes of 4-Azidobutyric Acid (CAS 54447-68-6) in Bioconjugation Workflows


Substituting 4-azidobutyric acid with other azido-alkanoic acids (e.g., 3-azidopropionic acid or 5-azidopentanoic acid) is not a straightforward replacement and can lead to significant variations in experimental outcomes. The four-carbon spacer arm provides a specific and critical balance between flexibility and rigidity that directly impacts bioconjugation efficiency, conjugate stability, and the preservation of native biomolecule function . For instance, a shorter linker, like the C3 analog, may impose steric constraints that reduce reaction yields and impede the proper orientation of conjugated moieties . Conversely, longer linkers can introduce undesired hydrophobicity or flexibility, potentially altering solubility profiles, increasing non-specific binding, or destabilizing the final conjugate. Therefore, the precise chain length of this C4 linker is a key determinant of performance in click chemistry and amide coupling reactions, making it a non-interchangeable component in optimized synthetic and bioconjugation protocols.

Quantitative Performance Metrics for 4-Azidobutyric Acid (CAS 54447-68-6) in Click Chemistry and Conjugation


Chain Length (C4) as a Determinant of Bioconjugation Efficiency and Steric Profile

4-Azidobutyric acid possesses a 4-carbon (C4) alkyl chain between its azide and carboxylic acid functional groups. This chain length is selected to minimize steric hindrance, which is critical for achieving high reaction efficiency in bioconjugation . In contrast, the C3 analog (3-azidopropionic acid) has a shorter chain that can impose steric constraints and limit reaction yields . While quantitative comparative data for this specific compound is limited, the underlying principle is well-established in linker design: the C4 spacer provides a balance of flexibility and spatial separation that is often optimal for orthogonal reactions with biomolecules [1].

Bioconjugation Click Chemistry Linker Design

Synthetic Yield and Accessibility of 4-Azidobutyric Acid

The synthesis of 4-azidobutyric acid via a two-step procedure starting from methyl 4-bromobutyrate is reported to be highly efficient. This method involves an azide substitution followed by LiOH-mediated hydrolysis to afford the final product in 92% yield . This high yield is a crucial procurement consideration, as it translates directly to lower cost of goods for large-scale synthesis and ensures a reliable, cost-effective supply chain for research and development.

Organic Synthesis Building Blocks Reaction Yield

Demonstrated Utility in Huisgen Cycloaddition (CuAAC) with High Reaction Yield

4-Azidobutyric acid has been successfully employed as a key building block in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a functionalized lariat aza-crown ether [1]. The reaction of 4-azidobutyric acid with a propargyl-substituted crown ether, under standard CuSO4/sodium ascorbate conditions, proceeded smoothly to provide the desired triazole product in an excellent yield of 87% [1]. This high yield demonstrates the excellent reactivity and suitability of this compound for efficient click chemistry applications.

Click Chemistry CuAAC Supramolecular Chemistry

Physical and Solubility Characteristics Relevant to Bioconjugation Workflows

4-Azidobutyric acid is a light yellow oil at room temperature with a boiling point of 135 °C (at 11 Torr) . Its solubility profile is distinct: it is only slightly soluble in water but exhibits good solubility in polar organic solvents like methanol and chloroform . This solubility behavior is a direct consequence of its C4 aliphatic spacer, which confers a degree of hydrophobicity. In contrast, the shorter-chain 3-azidopropionic acid, with its reduced hydrophobic character, is more soluble in water. This differential solubility is a key procurement consideration, as 4-azidobutyric acid is better suited for reactions in organic solvents or mixed aqueous/organic systems, whereas the C3 analog may be preferred for purely aqueous bioconjugation.

Solubility Biocompatibility Linker Design

Commercial Purity Standards as a Metric of Reproducibility

Reproducible scientific results demand high-purity reagents. 4-Azidobutyric acid is commercially available with a high standard of purity, exemplified by specifications of >98.0% (GC/T) and up to 99.48% from major chemical suppliers. This level of purity, which is typical for this compound from reputable vendors, is essential for minimizing side reactions and ensuring the consistency and reliability of conjugation and synthesis protocols. Lower-grade alternatives may contain impurities that inhibit catalysts, react non-specifically, or otherwise compromise experimental outcomes.

Quality Control Reproducibility Procurement

High-Impact Application Scenarios for 4-Azidobutyric Acid (CAS 54447-68-6) in Chemical Biology and Materials Science


Synthesis of Functionalized Biomolecular Probes via Orthogonal Conjugation

4-Azidobutyric acid is an ideal building block for creating site-specifically modified peptides and proteins. The carboxylic acid is first coupled to a target molecule's amine (e.g., a lysine side chain or N-terminus) using standard coupling reagents (e.g., EDC, HATU) to install the azide handle . This azide-tagged biomolecule can then be conjugated to any alkyne-modified reporter (e.g., fluorophores, biotin, affinity tags) via a high-yielding CuAAC or SPAAC reaction [1]. The high yield and bioorthogonal nature of this process, as demonstrated in lariat ether synthesis [2], make it a reliable and efficient method for producing complex bioconjugates.

Development of Click-Functionalized Polymers and Nanomaterials

In materials science, 4-azidobutyric acid is used to introduce reactive azide groups onto the surface of polymers or nanoparticles. The carboxylic acid functionality allows for easy attachment to amine- or hydroxyl-terminated surfaces . This creates an azide-functionalized scaffold that can be further modified with a vast array of alkyne-bearing molecules—including drugs, targeting ligands, or hydrophilic polymers—via click chemistry. This approach is foundational for creating advanced drug delivery vehicles, responsive hydrogels, and functional coatings [3].

Construction of PROTACs (Proteolysis-Targeting Chimeras) and Other Heterobifunctional Molecules

The C4 spacer of 4-azidobutyric acid provides an optimal distance between the two functional handles, making it a suitable linker component in the synthesis of PROTACs and other heterobifunctional molecules . In a typical PROTAC synthesis, the carboxylic acid is used to attach the linker to a ligand for an E3 ubiquitin ligase. The azide group then serves as a clickable handle to attach a ligand for the target protein of interest . The linker length and properties are critical for forming a stable ternary complex and achieving efficient protein degradation.

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